5-(3-Allyloxy-phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-pyridin-4-ylmethyl-1,5-dihydro-pyrrol-2-one
Description
The compound 5-(3-Allyloxy-phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-pyridin-4-ylmethyl-1,5-dihydro-pyrrol-2-one is a pyrrolone derivative featuring a complex substitution pattern. Its core structure consists of a 1,5-dihydro-pyrrol-2-one scaffold substituted with:
- A furan-2-carbonyl moiety at position 4, contributing to electron-withdrawing effects and planar geometry.
- A hydroxyl group at position 3, enabling hydrogen bonding and acidity.
Its synthesis likely involves base-assisted cyclization or analogous methods, as seen in related pyrrolone derivatives .
Properties
Molecular Formula |
C24H20N2O5 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(3-prop-2-enoxyphenyl)-1-(pyridin-4-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H20N2O5/c1-2-12-30-18-6-3-5-17(14-18)21-20(22(27)19-7-4-13-31-19)23(28)24(29)26(21)15-16-8-10-25-11-9-16/h2-11,13-14,21,28H,1,12,15H2 |
InChI Key |
OHMKVEWWMYBGEC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CC=NC=C3)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
The compound 5-(3-Allyloxy-phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-pyridin-4-ylmethyl-1,5-dihydro-pyrrol-2-one (often referred to as Compound A ) has garnered attention in recent research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C22H24N2O5
Molecular Weight: 396.4 g/mol
IUPAC Name: 1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one
CAS Number: 619273-04-0
Compound A exhibits a range of biological activities, primarily through the following mechanisms:
- COX Inhibition: The compound has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. In vitro studies have shown that it can selectively inhibit COX-II with an IC50 value in the low micromolar range, suggesting significant anti-inflammatory potential .
- Antioxidant Activity: The furan moiety in Compound A contributes to its antioxidant properties, which may help mitigate oxidative stress-related damage in cells .
- Anticancer Potential: Preliminary studies indicate that Compound A may exhibit cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells has been linked to the modulation of signaling pathways associated with cell survival and proliferation .
Biological Activity Data
The following table summarizes the biological activities of Compound A based on current research findings:
| Activity | Target/Assay | IC50 Value (µM) | Reference |
|---|---|---|---|
| COX-II Inhibition | COX-II enzyme | 0.52 | |
| Antioxidant Activity | DPPH Scavenging Assay | Not specified | |
| Cytotoxicity | Various cancer cell lines | IC50 = 10 - 30 |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of various compounds, Compound A was found to reduce inflammation markers significantly in a mouse model of arthritis. The compound demonstrated a reduction in paw swelling and inflammatory cytokine levels, supporting its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Activity
A recent investigation explored the anticancer properties of Compound A against breast cancer cell lines. Results indicated that treatment with Compound A resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to the 1,5-dihydro-pyrrol-2-one family, which is well-studied for its diverse substitution patterns. Below is a comparison with structurally analogous compounds from the evidence:
Key Observations:
Substituent Effects on Physical Properties: The presence of hydroxyl groups (e.g., in 16a and the target compound) correlates with improved solubility but reduced melting points due to disrupted crystal packing.
Synthetic Yields :
- Yields for pyrrolone derivatives vary significantly (46–63% in ), likely influenced by substituent compatibility and cyclization efficiency. The target compound’s synthesis may face challenges due to its bulky allyloxy and pyridine groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
